5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide is a complex organic compound with the molecular formula . This compound belongs to the class of benzene sulfonamides, which are known for their diverse biological activities. The incorporation of the benzoxazole moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
The compound has been synthesized and characterized in various studies, with patents detailing its preparation and applications in pharmaceuticals. Notably, it has been highlighted in patent literature for its potential therapeutic uses, particularly in treating diseases related to inflammation and cancer .
5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide is classified as:
The synthesis of 5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide typically involves several key steps:
Technical details regarding specific reagents and conditions are often found in patent documents and scientific articles that describe variations in synthesis methods to optimize yield and purity .
The molecular structure of 5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide can be described as follows:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide often involves:
The compound's melting point, boiling point, and specific reactivity profiles can be determined through experimental studies but are not universally reported in all sources .
5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide has several potential applications:
This compound represents a promising area of research within medicinal chemistry, with ongoing studies aimed at elucidating its full pharmacological profile and therapeutic potential.
The molecular architecture of 5-bromo-2-methoxy-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide (CAS: 1832671-96-1) integrates strategic functionalization to optimize target engagement and physicochemical properties. The scaffold features a benzo[d]isoxazole core linked via a sulfonamide bridge to a bromo-methoxy-substituted benzene ring. Key design elements include:
Table 1: Strategic Substituent Effects in Scaffold Design
| Position | Substituent | Electronic Role | Steric Role |
|---|---|---|---|
| Benzisoxazole C-6 | Methoxy | +M effect, e⁻ donation | Minimal bulk |
| Benzisoxazole C-3 | Methyl | Weak +I effect | Enforces coplanarity |
| Benzene C-5 | Bromo | -I effect, σ withdrawal | Moderate steric block |
| Benzene C-2 | Methoxy | +M effect, ortho director | Controls sulfonamide rotation |
Bromo-methoxy patterning is achieved through sequential electrophilic aromatic substitution (SEAr) and transition metal-catalyzed cross-coupling. Critical methodologies include:
Table 2: Optimization of Bromination Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 2-Methoxybenzenesulfonamide | Br₂/AcOH | CH₂Cl₂ | 25 | 78 | 4:1 (para:ortho) |
| 2-Methoxybenzenesulfonamide | NBS/DMF | DMF | 0 | 92 | >20:1 para |
| 2-Methoxy-N-Boc-sulfonamide | Br₂, FeCl₃ | EtOAc | 40 | 85 | 15:1 para |
Coupling the bromo-methoxybenzenesulfonyl chloride with the 5-amino-6-methoxy-3-methylbenzisoxazole nucleophile demands precise control to avoid N,O-bisalkylation:
Regioselectivity is further ensured by steric hindrance from the 3-methyl group and electronic activation at C-5 of the benzisoxazole.
The 6-methoxy-3-methylbenzo[d]isoxazole core is constructed via Cu-catalyzed oxidative cyclization or acid-mediated dehydrative closure:
Table 3: Catalytic Performance Comparison for Benzisoxazole Formation
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| CuCl/pyridine | 100 | 8 | 76 | <5% dehalogenated byproduct |
| PPA | 130 | 12 | 68 | 8% tar formation |
| p-TsOH/MW | 150 | 0.25 | 89 | <0.5% N-desmethyl derivative |
The convergent synthesis (benzisoxazole + benzenesulfonamide coupling) necessitates meticulous purification to achieve pharmaceutical-grade material:
Critical quality attributes include residual palladium (<5 ppm per ICH Q3D) and isomeric sulfonamide content (<0.1% by HPLC), achieved through chelating resins and fractional crystallization.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6